4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE is a heterocyclic compound that combines the structural features of benzimidazole and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Triazole Ring:
Coupling of Benzimidazole and Triazole: The final step involves the coupling of the benzimidazole core with the triazole ring, often using a benzylamine derivative as a linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-phenol
Uniqueness
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE is unique due to its combined benzimidazole and triazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C16H14N6 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-3-benzyltriazol-4-amine |
InChI |
InChI=1S/C16H14N6/c17-15-14(16-18-12-8-4-5-9-13(12)19-16)20-21-22(15)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,19) |
InChI Key |
ZVQBGUWAUCQXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C3=NC4=CC=CC=C4N3)N |
Origin of Product |
United States |
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